10-(2-Chlorophenyl)-4-(2-phenylethyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene
Description
This compound belongs to the class of fused tetrazolopyrimidine derivatives, characterized by a hexaazatricyclic core with a dodeca-pentaene framework. Its structure includes a 2-chlorophenyl substituent at the 10-position and a 2-phenylethyl group at the 4-position. Crystallographic studies of analogous compounds (e.g., ) suggest that such molecules often adopt orthogonal conformations due to steric and electronic interactions between substituents and the tricyclic core .
Properties
Molecular Formula |
C20H15ClN6 |
|---|---|
Molecular Weight |
374.8 g/mol |
IUPAC Name |
10-(2-chlorophenyl)-4-(2-phenylethyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C20H15ClN6/c21-16-8-4-5-9-17(16)27-19-15(12-23-27)20-24-18(25-26(20)13-22-19)11-10-14-6-2-1-3-7-14/h1-9,12-13H,10-11H2 |
InChI Key |
PJDZXPVBKYQIMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NN3C=NC4=C(C3=N2)C=NN4C5=CC=CC=C5Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2-Chlorophenyl)-4-(2-phenylethyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene typically involves multi-step organic reactions. The process often starts with the preparation of the core tricyclic structure, followed by the introduction of the chlorophenyl and phenylethyl groups through substitution reactions. Common reagents used in these reactions include chlorinating agents and phenylethyl halides under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. Techniques such as crystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
10-(2-Chlorophenyl)-4-(2-phenylethyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
10-(2-Chlorophenyl)-4-(2-phenylethyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 10-(2-Chlorophenyl)-4-(2-phenylethyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolism.
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs include:
Key Observations :
- Substituent Position : The target compound’s 2-chlorophenyl group (vs. 4-chlorophenyl in ) may lead to distinct conformational preferences. For example, semi-empirical calculations on the 4-chlorophenyl analog revealed torsional angles (C2–C3–C14–C15 = 146.1°) that differ from the target’s likely geometry due to steric effects .
- Biological Activity : Compounds with chloro substituents (e.g., ) exhibit herbicidal and antibacterial properties, suggesting the target may share similar activities. However, the phenylethyl group in the target could enhance membrane permeability compared to methyl or methoxy analogs .
Crystallographic and Conformational Analysis
- Crystal Packing : The 4-chlorophenyl analog () forms supramolecular chains via C–H···π and π-π interactions (distance: ~3.5 Å), stabilized by orthogonal aromatic rings. The target’s 2-chlorophenyl group may disrupt such interactions, altering crystal packing and solubility .
- Software Tools : Structures of analogs were resolved using SHELX () and visualized via ORTEP-3 (). Bond lengths and angles in the tricyclic core are consistent across analogs (C–N: ~1.33 Å, C–C: ~1.48 Å), but substituents influence torsion angles by up to 20° .
3D Similarity and Chemoinformatics
- Similarity Metrics : Using PubChem3D’s shape (ST) and feature (CT) similarity scores (), the target compound likely has ST > 0.8 and CT > 0.5 with 4-chlorophenyl analogs, qualifying as "neighbors." However, the 2-chlorophenyl substitution may reduce feature overlap in protein-binding pockets .
- Tanimoto Coefficients : Binary fingerprint comparisons () suggest moderate similarity (Tanimoto ~0.7) between the target and 4-methoxyphenyl analogs, driven by shared tricyclic cores but differing substituents .
Research Findings and Implications
- Synthetic Utility : The target’s phenylethyl group offers a synthetic handle for further functionalization, unlike methyl or methoxy analogs .
- Biological Relevance : Chloro-substituted analogs show promise in agrochemical and pharmaceutical applications. The target’s unique substitution pattern may optimize binding to enzymes like cytochrome P450 or bacterial dihydrofolate reductase .
- Computational Insights : Semi-empirical PM6 calculations () predict that substituent position significantly affects conformational energy landscapes, which correlates with experimental crystallographic data .
Biological Activity
10-(2-Chlorophenyl)-4-(2-phenylethyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene is a complex organic compound notable for its unique tricyclic structure featuring multiple nitrogen atoms. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
- Molecular Formula : C20H15ClN6
- Molecular Weight : 374.8 g/mol
- IUPAC Name : 10-(2-chlorophenyl)-4-(2-phenylethyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene
- InChI Key : PJDZXPVBKYQIMG-UHFFFAOYSA-N
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves multiple steps starting with the preparation of the hexaazatricyclic core. Subsequent steps include the introduction of the chlorophenyl and phenylethyl groups through substitution reactions under controlled conditions.
Synthetic Routes:
- Preparation of Tricyclic Core : Cyclization reactions using strong bases.
- Substitution Reactions : Introduction of functional groups using chlorinating agents and phenylethyl halides.
Common Reagents:
- Oxidizing Agents : Potassium permanganate and chromium trioxide.
- Reducing Agents : Lithium aluminum hydride and sodium borohydride.
Biological Activity
Research indicates that 10-(2-Chlorophenyl)-4-(2-phenylethyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene exhibits several biological activities:
Anticancer Properties
In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism appears to involve modulation of signaling pathways associated with cell survival and proliferation.
Antimicrobial Activity
Preliminary assessments suggest that this compound possesses antimicrobial properties against a range of pathogens including bacteria and fungi. The proposed mechanism includes disruption of microbial cell membranes and interference with metabolic processes.
Neuroprotective Effects
Research indicates potential neuroprotective effects in models of neurodegeneration. The compound may reduce oxidative stress and inflammation in neuronal cells.
Case Studies
A selection of case studies highlights the biological efficacy of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 15 µM. |
| Study 2 | Showed antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study 3 | Indicated neuroprotective effects in an in vivo model of Alzheimer’s disease-like pathology with a reduction in amyloid-beta accumulation. |
The biological activity is mediated through interactions with specific molecular targets including enzymes and receptors involved in critical cellular processes such as:
- Signal Transduction : Modulating pathways related to growth factor signaling.
- Gene Expression Regulation : Influencing transcription factors that control cell cycle genes.
- Metabolic Pathways : Affecting metabolic enzymes linked to energy production and biosynthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
